8-Azi-doadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

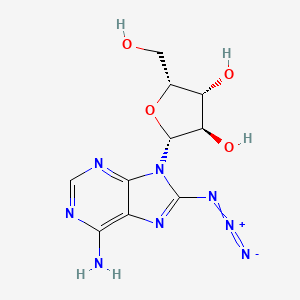

8-Azi-doadenosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N8O4 and its molecular weight is 308.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of ADAR Activity

Mechanism of Action

8-Azi-doadenosine acts as a non-selective inhibitor of ADAR, which catalyzes the conversion of adenosine to inosine in double-stranded RNA. This inhibition can lead to significant effects on cellular processes, particularly in cancer cells where ADAR activity is often upregulated.

Research Findings

- In studies involving thyroid cancer cell lines (e.g., TPC1 and Cal62), 8-azaadenosine effectively inhibited ADAR-mediated RNA editing, resulting in decreased cell proliferation, invasion, and migration at concentrations as low as 1-2 µM .

- The compound was also shown to block the expression of ADAR1, leading to reduced tumor growth in both in vitro and in vivo models .

Therapeutic Potential in Cancer Treatment

Case Studies

- Thyroid Cancer : A study demonstrated that treatment with 8-azaadenosine significantly impaired the growth and invasive capabilities of thyroid cancer cells. The effects were consistent across different experimental setups, including both two-dimensional and three-dimensional culture models .

- Leukemia : Research indicates that 8-azaadenosine may enhance the antileukemic activity of other treatments by inhibiting ADAR1, thus promoting apoptosis in leukemic stem cells .

Metabolic Effects

Metabolic Studies

this compound has been investigated for its metabolic effects on cancer cells. It has been reported to induce autophagy through AMP-activated protein kinase (AMPK) activation, which is critical for cellular energy homeostasis . This metabolic modulation can have implications for cancer therapy by altering the energy dynamics within tumor cells.

Limitations and Considerations

While 8-azaadenosine shows promise as a therapeutic agent, there are notable limitations:

- Non-selectivity : Studies indicate that 8-azaadenosine is not a selective inhibitor of ADAR, showing similar toxicity across various cancer cell lines regardless of their ADAR expression levels . This raises concerns about potential off-target effects and adverse reactions.

- Hemodynamic Effects : Animal studies have reported significant hemodynamic effects when administering 8-azaadenosine, necessitating caution in its use as a therapeutic agent .

Summary Table of Applications

Eigenschaften

Molekularformel |

C10H12N8O4 |

|---|---|

Molekulargewicht |

308.25 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5+,6-,9-/m1/s1 |

InChI-Schlüssel |

KYJLJOJCMUFWDY-FTWQFJAYSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N |

Synonyme |

8-azidoadenosine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.